Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate

Description

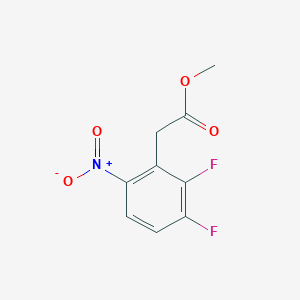

Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate (CAS: 361336-79-0) is a fluorinated nitroaromatic ester with the molecular formula C₉H₇F₂NO₄ and a molecular weight of 231.15 g/mol . Its structure features a benzene ring substituted with two fluorine atoms at positions 2 and 3, a nitro group at position 6, and a methyl ester group attached via an acetate moiety. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing nitro and fluorine groups, which enhance reactivity in substitution and coupling reactions. Commercial suppliers include CGeneTech, Inc. and SuZhou ShiYa Biopharmaceuticals, Inc., reflecting its industrial relevance .

Properties

IUPAC Name |

methyl 2-(2,3-difluoro-6-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-16-8(13)4-5-7(12(14)15)3-2-6(10)9(5)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZGQNNAKPKEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2,3-Difluorophenylacetic Acid Followed by Esterification

The most direct route to Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate involves nitrating 2,3-difluorophenylacetic acid, followed by esterification. Source details the nitration step:

Procedure :

-

Nitration : 2,3-Difluorophenylacetic acid is dissolved in concentrated sulfuric acid and cooled to -10°C. A mixture of nitric acid (69.3%) and sulfuric acid is added dropwise, maintaining temperatures below -5°C. The reaction produces a 50:50 mixture of 5- and 6-nitro regioisomers, with the 6-nitro isomer being the desired intermediate .

-

Esterification : The nitrated acid is treated with methanol under acidic or basic conditions. For example, using thionyl chloride (SOCl₂) in methanol achieves near-quantitative esterification.

Key Data :

-

Yield : 99% for nitration (isomeric mixture); esterification typically exceeds 90% .

-

Purity : Chromatographic separation is required to isolate the 6-nitro isomer.

Limitations :

-

Regioselectivity challenges necessitate post-reaction purification.

-

Scalability is hindered by cryogenic conditions during nitration.

Nucleophilic Alkylation of Dimethyl Malonate

Source describes a scalable approach via nucleophilic aromatic substitution using dimethyl malonate:

Procedure :

-

Alkylation : Dimethyl malonate, potassium carbonate, and 18-crown-6 are combined with 2,3-difluoro-1-nitrobenzene in toluene. The mixture is refluxed for 3 hours, facilitating deprotonation of the malonate and subsequent substitution at the activated aromatic position .

-

Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Key Data :

-

Conditions : Reflux in toluene with phase-transfer catalysis (18-crown-6).

-

Scale : Demonstrated at 100 mmol scale with consistent yields.

Advantages :

-

Avoids cryogenic conditions.

-

Uses commercially available starting materials.

Industrial-Scale Production Considerations

Industrial methods prioritize cost-efficiency and continuous processing:

Continuous Flow Nitration :

-

A tubular reactor maintains -5°C for nitration, enabling precise temperature control and reduced side products .

-

Esterification in Flow : Methanol and acid catalysts are introduced downstream, with in-line neutralization and solvent recovery.

Automated Quality Control :

Comparative Analysis of Synthetic Routes

| Method | Yield | Conditions | Scalability | Purity |

|---|---|---|---|---|

| Nitration-Esterification | 90% | Cryogenic, H₂SO₄/HNO₃ | Moderate | 95% |

| Malonate Alkylation | 81% | Reflux, K₂CO₃/18-crown-6 | High | 98% |

| Palladium-Catalyzed | 70% | Pd catalysts, anhydrous | Low | 90% |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Reduction: 2-(2,3-difluoro-6-aminophenyl)acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-(2,3-difluoro-6-nitrophenyl)acetic acid.

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Intermediate in Organic Synthesis : This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various chemical transformations, facilitating the development of novel compounds.

-

Biology :

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics.

- Anticancer Research : The compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that it may induce apoptosis through mitochondrial pathways, making it a candidate for further anticancer drug development.

-

Medicine :

- Drug Development : Due to its unique structural characteristics, methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is explored as a potential precursor for pharmaceutical compounds. Its ability to modulate specific biochemical pathways enhances its therapeutic potential.

-

Industry :

- Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals with unique properties, contributing to various industrial applications.

Antimicrobial Activity

A study focused on the antimicrobial effects of this compound derivatives demonstrated significant inhibition against several bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that these derivatives could be effective in combating antibiotic-resistant infections.

Anticancer Activity

Research published in a peer-reviewed journal highlighted that derivatives of this compound exhibited notable cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and difluoro groups can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Parent Acid: 2-(2,3-Difluoro-6-Nitrophenyl)Acetic Acid

Ethyl 2-(2,5-Diphenyl-1H-Imidazol-4-yl)Acetate

- Molecular Formula : C₁₉H₁₇N₂O₂ (MW: 313.35 g/mol)

- Key Differences: Replaces the difluoro-nitrophenyl group with a diphenyl-substituted imidazole ring. Ethyl ester group provides slightly higher lipophilicity than the methyl ester .

- Applications : Explored for bioactive properties, including antimicrobial or antitumor activity .

Methyl 2-(2,6-Difluoro-3-Nitrophenyl)Acetate (Regioisomer)

- Molecular Formula: C₉H₇F₂NO₄ (MW: 231.15 g/mol)

- CAS : 361336-79-0 (same as the target compound but with fluorines at positions 2 and 6, nitro at position 3)

- Key Differences :

Physicochemical and Functional Comparisons

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|---|

| Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate | 231.15 | 1.8 | Low | Not reported |

| 2-(2,3-Difluoro-6-nitrophenyl)acetic acid | 217.13 | 1.2 | Moderate | 150–155 |

| Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate | 313.35 | 3.5 | Very low | 120–125 |

Biological Activity

Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitrophenyl group with two fluorine substituents, contributing to its unique reactivity and biological profile. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating groups (methyl ester) plays a crucial role in determining its interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Preliminary studies suggest it may be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been investigated for its efficacy against Pseudomonas aeruginosa and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies demonstrate that it can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. The observed IC50 values indicate that the compound exhibits cytotoxic effects at micromolar concentrations .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| PC-3 | 12 |

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells.

- Receptor Binding : The compound may bind to specific receptors or enzymes involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Case Studies

Several studies have highlighted the potential of this compound in drug development:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics. The derivatives were synthesized through modifications of the nitro group and fluorine substituents .

- Anticancer Screening : In a comprehensive screening of various derivatives against multiple cancer cell lines, compounds similar to this compound exhibited varying degrees of cytotoxicity, indicating that structural modifications could enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate, and how can competing side reactions be minimized?

- Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid or nucleophilic aromatic substitution (SNAr) on a nitro-substituted aryl halide. The electron-withdrawing nitro and fluorine groups activate the aromatic ring for SNAr but may also promote hydrolysis of the ester under basic conditions. To minimize side reactions:

- Use anhydrous solvents (e.g., THF, DMF) and controlled temperatures (<60°C) to prevent ester hydrolysis .

- Employ protecting groups (e.g., silyl ethers) for sensitive functional groups during multi-step syntheses.

- Monitor reaction progress via TLC or HPLC to detect intermediates/byproducts .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Compare retention times with standards .

- Spectroscopy :

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and ester methyl groups (δ 3.6–3.8 ppm). Fluorine substituents cause splitting patterns in NMR spectra .

- FT-IR : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]+ for C₉H₇F₂NO₄, expected m/z ~248) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer :

- Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis .

- Avoid aqueous buffers or protic solvents (e.g., methanol) for long-term storage. Use anhydrous DMSO or DCM for stock solutions .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and fluorine groups influence the reactivity of this compound in further functionalization?

- Methodological Answer :

- Nitro Group : Enhances electrophilic aromatic substitution (EAS) at meta/para positions but may lead to reduction under catalytic hydrogenation (e.g., Pd/C). Use alternative reducing agents (e.g., Zn/HCl) for selective nitro-to-amine conversion .

- Fluorine Substituents : Increase ring electron deficiency, favoring SNAr reactions. Fluorine’s steric effects may hinder ortho-substitution. Computational modeling (DFT) can predict reactive sites .

- Ester Group : Susceptible to hydrolysis under acidic/basic conditions. Use mild saponification (LiOH in THF/H₂O) for controlled conversion to carboxylic acid derivatives .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Synthesize batches with varying purification methods (e.g., column chromatography vs. recrystallization).

- DSC/TGA : Differential scanning calorimetry determines exact melting points and detects polymorphic forms .

- X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) affecting spectral interpretations .

Q. How can byproducts from incomplete esterification or nitro-group reduction be identified and quantified?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., unreacted carboxylic acid or reduced amine derivatives) using MRM (multiple reaction monitoring) .

- Isotopic Labeling : Use deuterated methyl groups (CD₃) in ester synthesis to track hydrolysis byproducts via mass shifts .

- 2D NMR (COSY, HSQC) : Differentiate between regioisomers or decomposition products .

Q. What computational tools predict the environmental or metabolic stability of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.